![molecular formula C12H14O B084459 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone CAS No. 13577-40-7](/img/structure/B84459.png)
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone
Overview
Description
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is a chemical compound with the molecular formula C12H14O . It has been used as a reagent in the synthesis of phosphonamidate and phosphonodiamidate prodrugs of adefovir and tenofovir, which are used in the treatment of HIV infections .
Synthesis Analysis
5,6,7,8-Tetrahydronaphthalen-1-ylboronic acid can be synthesized from 5,6,7,8-tetrahydronaphthalene using a Suzuki coupling reaction with bis(pinacolato)diboron as a boron source. The reaction is typically carried out in the presence of a palladium catalyst and a base such as potassium carbonate.Molecular Structure Analysis
The molecular structure of 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone consists of a tetrahydronaphthalen-1-yl group attached to an ethanone group . The molecular weight of this compound is 174.24 .Physical And Chemical Properties Analysis
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone is a solid at room temperature . It should be stored in a sealed container in a dry environment .Scientific Research Applications
Medicine: Potential Therapeutic Agent
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone may serve as a precursor in the synthesis of various pharmacologically active compounds. Its structural similarity to naphthalene derivatives, which are known for their therapeutic properties, suggests potential applications in drug development .
Materials Science: Organic Synthesis Intermediate
This compound could be used in the synthesis of new organic materials, such as small molecule organic semiconductors, which are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells .
Environmental Science: Analyte in Pollution Studies
Given its chemical structure, 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone could be an analyte in studies investigating the environmental impact of similar organic compounds, aiding in the monitoring of pollution levels .
Analytical Chemistry: Chromatography Standards
This compound might be used as a standard or reference material in chromatographic analysis, helping to calibrate instruments or validate methods for detecting similar organic compounds .
Pharmacology: Enzyme Inhibition Studies
It could be explored for its inhibitory effects on certain enzymes, contributing to the understanding of enzyme mechanisms and the development of enzyme inhibitors as drugs .
Biochemistry: Biomolecular Interaction Studies
Researchers could investigate the interactions between 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone and biomolecules, which could provide insights into the compound’s bioavailability and metabolism .
Safety and Hazards
properties
IUPAC Name |
1-(5,6,7,8-tetrahydronaphthalen-1-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11/h4,6,8H,2-3,5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCZLMXJDECUUDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501629 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethanone | |
CAS RN |
13577-40-7 | |
Record name | 1-(5,6,7,8-Tetrahydronaphthalen-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60501629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.